molecular formula C12H11N3S B11778107 6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole

6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole

Cat. No.: B11778107
M. Wt: 229.30 g/mol
InChI Key: XFYFUHGLQMVRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The synthesis of 6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in excellent yields . The reaction conditions are straightforward and efficient, making it a viable option for industrial production.

Chemical Reactions Analysis

6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazonoyl halides, aryl isothiocyanates, and Lawesson’s reagent . The major products formed from these reactions are often derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as a neuroprotective and anti-neuroinflammatory agent . Additionally, it has been evaluated for its anticancer efficacy against breast cancer cell lines . In the industry, it is used in the development of new drugs and chemical compounds with various biological activities.

Mechanism of Action

The mechanism of action of 6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole involves the inhibition of specific molecular targets and pathways. For example, it has been shown to inhibit the aggregation factor of human platelets, urokinase, and poly (ADP-ribose) polymerase-1 . Additionally, it can inhibit the NF-kB inflammatory pathway, which is involved in various neurodegenerative diseases . These mechanisms contribute to its neuroprotective and anti-inflammatory properties.

Comparison with Similar Compounds

6-Methyl-5-(O-tolyl)thiazolo[3,2-B][1,2,4]triazole can be compared with other thiazole derivatives, such as sulfathiazole, Ritonavir, Abafungin, Bleomycine, and Tiazofurin . While these compounds share some similar biological activities, this compound is unique due to its specific structure and the range of applications it offers. Its ability to act as a neuroprotective and anti-neuroinflammatory agent sets it apart from other thiazole derivatives.

Properties

Molecular Formula

C12H11N3S

Molecular Weight

229.30 g/mol

IUPAC Name

6-methyl-5-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole

InChI

InChI=1S/C12H11N3S/c1-8-5-3-4-6-10(8)11-9(2)15-12(16-11)13-7-14-15/h3-7H,1-2H3

InChI Key

XFYFUHGLQMVRRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(N3C(=NC=N3)S2)C

Origin of Product

United States

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